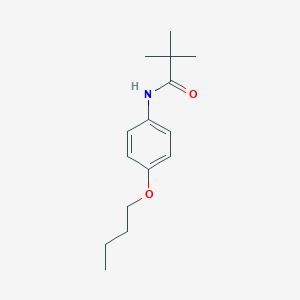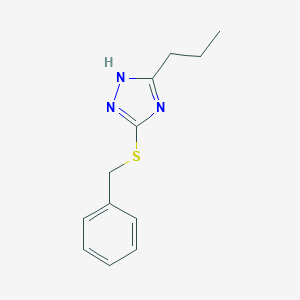
N-(4-butoxyphenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butoxyphenyl)-2,2-dimethylpropanamide is a synthetic compound that belongs to the class of amides. It is also known by its chemical name, BDP. BDP is widely used in scientific research for its numerous applications in biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of N-(4-butoxyphenyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to act as a modulator of certain receptors in the central nervous system, including the GABA-A receptor. BDP has been shown to enhance the binding of certain ligands to the GABA-A receptor, resulting in increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. It has been reported to exhibit anxiolytic, anticonvulsant, and sedative properties in animal models. BDP has also been shown to enhance the activity of certain enzymes involved in the metabolism of neurotransmitters, such as GABA and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-butoxyphenyl)-2,2-dimethylpropanamide in lab experiments is its high affinity and selectivity for certain receptors in the central nervous system. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation of using BDP is its potential toxicity, which can vary depending on the dose and duration of exposure.
Zukünftige Richtungen
There are numerous future directions for the use of N-(4-butoxyphenyl)-2,2-dimethylpropanamide in scientific research. One potential application is the development of novel drugs for the treatment of anxiety and other neurological disorders. BDP has also been shown to have potential as a tool for studying the role of certain receptors in the central nervous system in various disease states. Additionally, further research is needed to fully understand the mechanism of action of BDP and its potential toxicity in different experimental settings.
Conclusion:
In conclusion, N-(4-butoxyphenyl)-2,2-dimethylpropanamide is a synthetic compound that has numerous applications in scientific research. Its high affinity and selectivity for certain receptors in the central nervous system make it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of N-(4-butoxyphenyl)-2,2-dimethylpropanamide involves the reaction of 4-butoxybenzoyl chloride and 2,2-dimethylpropionyl chloride in the presence of an organic base such as triethylamine. The reaction mixture is then stirred for several hours at room temperature to obtain the desired product. The purity of the product can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
N-(4-butoxyphenyl)-2,2-dimethylpropanamide has numerous applications in scientific research. It is commonly used as a ligand in the design and synthesis of new drugs. BDP has been shown to exhibit high affinity and selectivity for certain receptors in the central nervous system, making it a promising candidate for the development of novel drugs for the treatment of various neurological disorders.
Eigenschaften
Produktname |
N-(4-butoxyphenyl)-2,2-dimethylpropanamide |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
N-(4-butoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H23NO2/c1-5-6-11-18-13-9-7-12(8-10-13)16-14(17)15(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
NAYDGAFRHMKYHP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)


![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)
![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)

![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)